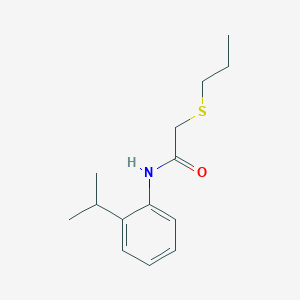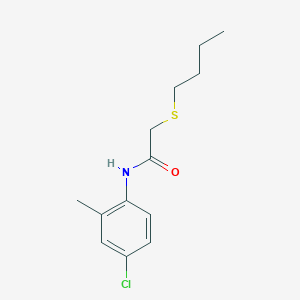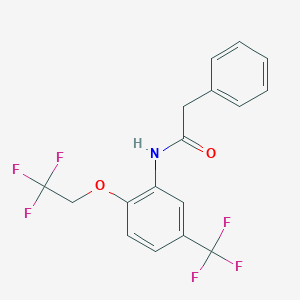
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea, also known as BTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 327.2 g/mol. This compound is widely used in various fields of research, including pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act as a carbonylating agent, which facilitates the formation of amides and ureas. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the growth of certain microorganisms, although the exact mechanism of action is unknown.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is relatively easy to handle and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is its high cost compared to other reagents.
Future Directions
There are several future directions for research involving N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new pharmaceuticals using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a starting material. Additionally, further studies are needed to understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its potential applications in various fields of research, including materials science and organic synthesis.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is a unique and versatile chemical compound that has gained significant attention in scientific research. Its diverse applications in various fields of research, including pharmaceuticals and organic synthesis, make it an important reagent for many scientists. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its future applications.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized using several different methods, including the reaction of 4-bromo-3-methylphenylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction produces N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been extensively used in scientific research due to its unique properties. One of the most significant applications of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is in the field of organic synthesis. It can be used as a reagent in various reactions, including amidation and urea synthesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been used in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
properties
Molecular Formula |
C10H8BrF3N2O2 |
|---|---|
Molecular Weight |
325.08 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8BrF3N2O2/c1-5-4-6(2-3-7(5)11)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
InChI Key |
YHCOEYIKRVGAME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)